molecular formula C17H28O2 B025232 Ethyl trans,trans-farnesoate CAS No. 19954-66-6

Ethyl trans,trans-farnesoate

Cat. No. B025232
CAS RN: 19954-66-6
M. Wt: 264.4 g/mol
InChI Key: RAVLTUCAFRTDRY-NWFDBUFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl trans,trans-farnesoate (ETAF) is a natural hormone found in crustaceans and insects. It is a sesquiterpenoid ester produced by the corpora allata glands. ETAF plays a vital role in the regulation of growth, reproduction, and development in crustaceans and insects. In recent years, ETAF has been studied for its potential applications in scientific research.

Mechanism Of Action

Ethyl trans,trans-farnesoate acts as a hormone in crustaceans and insects, regulating various physiological processes such as growth, reproduction, and development. It binds to specific receptors in the target cells, leading to the activation of signaling pathways that regulate gene expression. The mechanism of action of Ethyl trans,trans-farnesoate is complex and varies depending on the target cell and species.

Biochemical And Physiological Effects

Ethyl trans,trans-farnesoate has several biochemical and physiological effects on crustaceans and insects. It regulates the synthesis of juvenile hormone, which is essential for the regulation of growth and development. Ethyl trans,trans-farnesoate also regulates the synthesis of ecdysteroids, which are essential for the regulation of molting and metamorphosis. In addition, Ethyl trans,trans-farnesoate has been shown to regulate the synthesis of vitellogenin, a protein essential for reproduction in female insects.

Advantages And Limitations For Lab Experiments

Ethyl trans,trans-farnesoate has several advantages for laboratory experiments. It is a natural hormone, making it more biologically relevant than synthetic hormones. Ethyl trans,trans-farnesoate can also be synthesized in large quantities, making it more accessible for scientific research. However, there are also limitations to using Ethyl trans,trans-farnesoate in laboratory experiments. It is only found in crustaceans and insects, limiting its applicability to other species. In addition, the mechanism of action of Ethyl trans,trans-farnesoate is complex, making it difficult to study.

Future Directions

There are several future directions for the study of Ethyl trans,trans-farnesoate. One direction is the development of Ethyl trans,trans-farnesoate as a potential alternative to chemical pesticides in agriculture. Another direction is the study of Ethyl trans,trans-farnesoate in other species, such as mammals, to understand its potential applications in human health. The development of new methods for the synthesis and purification of Ethyl trans,trans-farnesoate is also an area of future research. Overall, the study of Ethyl trans,trans-farnesoate has the potential to contribute to a better understanding of the regulation of growth, development, and reproduction in animals.

Scientific Research Applications

Ethyl trans,trans-farnesoate has been studied extensively for its potential applications in scientific research. It has been used as a model hormone to study the regulation of growth and development in crustaceans and insects. Ethyl trans,trans-farnesoate has also been studied for its potential applications in agricultural pest control. Several studies have shown that Ethyl trans,trans-farnesoate can regulate the reproduction and development of agricultural pests, making it a potential alternative to chemical pesticides.

properties

CAS RN

19954-66-6

Product Name

Ethyl trans,trans-farnesoate

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

InChI

InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+

InChI Key

RAVLTUCAFRTDRY-NWFDBUFXSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

SMILES

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C

synonyms

(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (12 g.) was dissolved in 192 ml. of ethanol and to this solution was added dropwise 60.5 g. of geranylacetone and 102.4 g. of triethylphosphonoacetate in 240 ml. of benzene. The reaction mixture was stirred overnight, then poured over 180 g. of ice and 180 ml. of water. The resulting mixture was extracted twice with 70 ml. of benzene. The organic phases were washed with H2O, dried over MgSO4 and concentrated under reduced pressure. Vacuum distillation gave 66.6 g. (81% yield) of ethyl-3,7,11-trimethyldodeca-2,6,10-trienoate having at C2C3, E/Z ≃ 4.25 and at C6C7, E/Z ≃ 1.5; b.p. 160°-165° C. (0.25 mmHg); 81% yield based on geranyl acetone. This ester was hydrolyzed by the procedure to Example 1 to 3,7,11-trimethyldodeca-2,6,10-trienoic acid having at C2C3E/Z ≃ 3.5 and at C6C7E/Z ≃ 1.5, b.p. 175° C. (1 mm). Yield 46.2 g. (86% based on the ester).
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